molecular formula C17H15N3O3 B11086937 N-{[(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]methyl}glycine

N-{[(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]methyl}glycine

Cat. No.: B11086937
M. Wt: 309.32 g/mol
InChI Key: WGOBEUKDVCWYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[2-OXO-3-(PHENYLIMINO)-1H-INDOL-1(2H)-YL]METHYL}AMINO)ACETIC ACID is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-OXO-3-(PHENYLIMINO)-1H-INDOL-1(2H)-YL]METHYL}AMINO)ACETIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-({[2-OXO-3-(PHENYLIMINO)-1H-INDOL-1(2H)-YL]METHYL}AMINO)ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

2-({[2-OXO-3-(PHENYLIMINO)-1H-INDOL-1(2H)-YL]METHYL}AMINO)ACETIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[2-OXO-3-(PHENYLIMINO)-1H-INDOL-1(2H)-YL]METHYL}AMINO)ACETIC ACID involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The phenylimino group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity . The aminoacetic acid moiety can interact with amino acid residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[2-OXO-3-(PHENYLIMINO)-1H-INDOL-1(2H)-YL]METHYL}AMINO)ACETIC ACID is unique due to its combination of the indole core, phenylimino group, and aminoacetic acid moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific applications .

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2-[(2-oxo-3-phenyliminoindol-1-yl)methylamino]acetic acid

InChI

InChI=1S/C17H15N3O3/c21-15(22)10-18-11-20-14-9-5-4-8-13(14)16(17(20)23)19-12-6-2-1-3-7-12/h1-9,18H,10-11H2,(H,21,22)

InChI Key

WGOBEUKDVCWYLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CNCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.